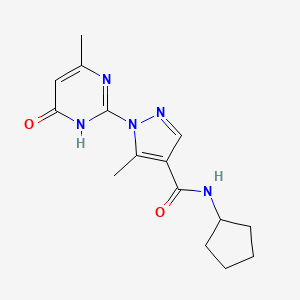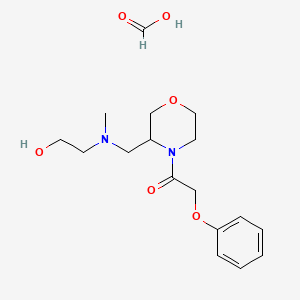![molecular formula C20H18N4O2 B2926165 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide CAS No. 1795086-50-8](/img/structure/B2926165.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide” is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of 2-aminobenzoxazole derivatives, which are similar to the compound , has been reported using acetic acid as an electrolyte under electrochemical conditions . This method is cleaner with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable and having a broad substrate scope .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . Molecular docking studies can also be carried out to predict the binding affinity of the synthesized benzoxazole derivatives with certain proteins .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various methods. For instance, one-pot synthesis of 2-aminobenzoxazole derivatives has been reported using acetic acid as an electrolyte under electrochemical conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .科学的研究の応用
Synthesis and Catalytic Applications
Research into the synthesis and reactivity of N,N′-linked biazoles and related systems has provided insights into nucleophilic substitution reactions, where the pyrrolyl nucleus demonstrates specific reactivity patterns. These studies underline the compound's utility in synthesizing benzimidazoles and pyrazoles, offering pathways for creating novel molecules with potential catalytic and pharmaceutical applications (Castellanos et al., 1985).
Antitumor Activity
A series of cyano- and amidinobenzothiazole derivatives have been synthesized, demonstrating significant antiproliferative effects on tumor cell lines. These findings highlight the potential of such compounds in developing new antitumor agents, emphasizing the critical role of molecular polarizability and the distribution of pharmacophores (Ćaleta et al., 2009).
Neuropharmacology
Investigations into dopamine D-2 receptor ligands have led to the development of radioligands with potential applications in neuropharmacology. These studies provide a foundation for noninvasive visualization studies of dopamine D-2 receptor sites, contributing to our understanding of neurological conditions and the development of targeted therapies (de Paulis et al., 1988).
Organic Synthesis and Catalysis
The creation of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes illustrates the use of similar compounds in catalyzing arylation of (benzo)oxazoles. These findings underscore the utility of these complexes in organic synthesis, offering efficient and selective methods for forming carbon-heteroatom bonds (Chen & Yang, 2018).
Insecticidal Properties
Research into heterocycles incorporating a thiadiazole moiety against cotton leafworm demonstrates the potential of these compounds in developing new insecticides. This work highlights the importance of synthetic chemistry in addressing agricultural challenges by providing new tools for pest management (Fadda et al., 2017).
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-12-14-5-3-6-15(11-14)19(25)22-13-16-7-4-10-24(16)20-23-17-8-1-2-9-18(17)26-20/h1-3,5-6,8-9,11,16H,4,7,10,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFYKZWOKNFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)



![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)



![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)